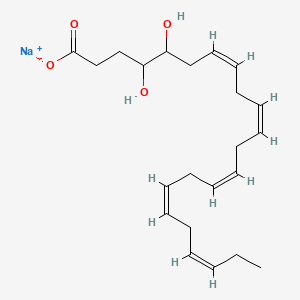
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is a polyunsaturated fatty acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt typically involves the hydroxylation of docosapentaenoic acid. The process can be carried out using specific catalysts and reagents under controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its sodium salt form.
化学反应分析
Types of Reactions
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of esters or ethers.
科学研究应用
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The compound exerts its effects through various molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its interaction with biological molecules. It can modulate cellular signaling pathways, influence membrane fluidity, and interact with enzymes and receptors involved in inflammation and neuroprotection.
相似化合物的比较
Similar Compounds
Docosahexaenoic Acid: Another polyunsaturated fatty acid with six double bonds.
Eicosapentaenoic Acid: A polyunsaturated fatty acid with five double bonds.
Osbond Acid: A regioisomer of docosapentaenoic acid.
Uniqueness
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is unique due to the presence of hydroxyl groups at specific positions, which confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C22H33NaO4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
sodium;(7Z,10Z,13Z,16Z,19Z)-4,5-dihydroxydocosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C22H34O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24)18-19-22(25)26;/h3-4,6-7,9-10,12-13,15-16,20-21,23-24H,2,5,8,11,14,17-19H2,1H3,(H,25,26);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; |
InChI 键 |
FWXDUUPVYREZCY-RSDXMDNYSA-M |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCC(=O)[O-])O)O.[Na+] |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(C(CCC(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


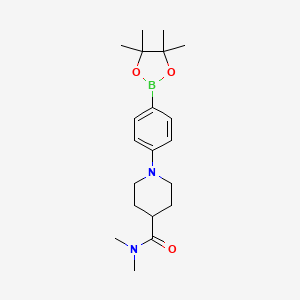
![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
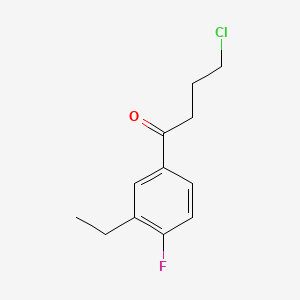
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

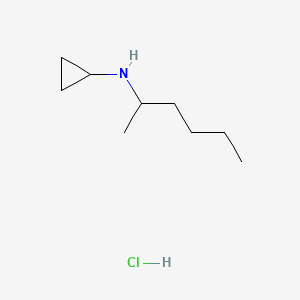
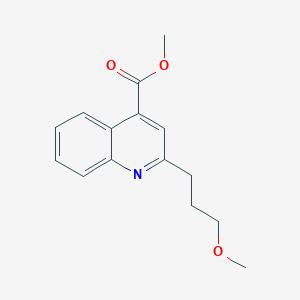

![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
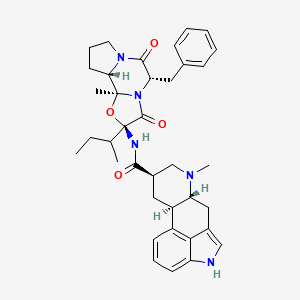
![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)
